Product packaging for Benzene-1,3,5-d3(Cat. No.:CAS No. 1684-47-5)

Benzene-1,3,5-d3

Cat. No.: B168037
CAS No.: 1684-47-5
M. Wt: 81.13 g/mol
InChI Key: UHOVQNZJYSORNB-NHPOFCFZSA-N
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Description

Scope and Focus of Academic Research on Benzene-1,3,5-d3

Academic research on this compound primarily focuses on its utility as a fundamental building block and a stable isotope for various research purposes. scbt.com Its symmetrical deuteration pattern at the 1, 3, and 5 positions makes it particularly valuable for studies where isotopic purity and precise labeling are critical.

The compound is widely employed in:

Fundamental Spectroscopic Investigations: Researchers utilize this compound to study the vibrational and rotational spectroscopy of aromatic systems, providing insights into molecular dynamics and intermolecular interactions. Its deuterated nature allows for the differentiation of specific modes that would otherwise be convoluted in the undeuterated analog.

Isotopic Labeling for Mechanistic Studies: While broader deuterated aromatic compounds are used for KIEs, this compound specifically can be used as a starting material or a reference in studies exploring reaction pathways where the integrity of the aromatic ring and the specific positions of hydrogen/deuterium (B1214612) atoms are crucial. This allows for the precise tracking of carbon and hydrogen atoms during complex transformations.

As a Reference Material: Due to its high isotopic purity (typically ≥98 atom % D), this compound is a reliable reference standard in analytical chemistry for calibrating instruments and validating methods. scbt.com Its well-defined structure and isotopic composition contribute to its role in ensuring the accuracy and reproducibility of experimental data.

Synthesis of Other Deuterated Compounds: this compound can serve as a precursor for synthesizing more complex deuterated aromatic molecules, which are then used in specialized research fields, including materials science and the development of new chemical entities. google.com

The academic focus on this compound underscores its role as a precise and stable isotopic probe, enabling deeper understanding of chemical phenomena at a molecular level where the distinction between hydrogen and deuterium is paramount.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6 B168037 Benzene-1,3,5-d3 CAS No. 1684-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583599
Record name (1,3,5-~2~H_3_)Benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684-47-5
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1684-47-5
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Synthetic Methodologies for Benzene 1,3,5 D3 and Its Derivatives

Historical Perspectives on Deuterated Benzene (B151609) Synthesis

Historical approaches to synthesizing deuterated benzene derivatives involved various chemical transformations designed to introduce deuterium (B1214612) into the aromatic ring.

Early attempts to prepare deuterated benzenes often utilized exchange reactions with deuterium oxide (D2O). Benzene-d6, for instance, could be conveniently prepared by exchange with deuterium oxide at 100°C in the presence of platinum black, a method that yielded compounds completely deuterated in the ring fishersci.at. However, this method was generally inapplicable for the preparation of compounds containing deuterium in specific positions fishersci.at. For the specific synthesis of Benzene-1,3,5-d3, an indirect approach was employed: aniline (B41778) hydrochloride was heated in deuterium oxide, allowing deuterium to enter the ortho and para positions fishersci.at. After several such exchanges, the deuterium in the amino group was removed by washing with ordinary water, and the resulting deuterated aniline was then deaminated to yield this compound fishersci.at.

Another historical method for preparing deuterated benzenes involved the decarboxylation of calcium salts of aromatic acids in the presence of calcium deuteroxide fishersci.at. This technique was notably used for the synthesis of this compound from the calcium salt of mesitylene (B46885) carboxylic acid fishersci.at. While this method provided a route to specific deuteration, more recent decarboxylative deuteration protocols for aromatic acids have often faced challenges due to the kinetically less favored pathway of radical decarboxylation fishersci.co.uk. Nevertheless, some modern approaches have demonstrated success in decarboxylative deuteration of (hetero)aromatic carboxylic acids using copper or silver catalysts nih.gov.

Deamination reactions have historically served as a means to introduce deuterium at specific positions in aromatic compounds. This process typically involves the deamination of certain aromatic amines in deuterohypophosphorous acid with sodium or isoamyl nitrite (B80452) fishersci.at. For this compound, the deamination strategy was a crucial final step following the selective deuteration of aniline fishersci.at. This method offers a convenient way to replace an amino group with deuterium in an aromatic compound fishersci.at.

Synthesis through Decarboxylation of Aromatic Acid Salts

Contemporary Approaches to Specific Deuteration of Aromatic Systems

Contemporary synthetic methodologies for specific deuteration of aromatic systems, including this compound, are largely centered around advanced hydrogen isotope exchange (HIE) strategies, often employing catalytic systems to achieve high regioselectivity and efficiency.

Hydrogen Isotope Exchange (HIE) represents a direct and distinctive strategy for deuterium labeling, where protium (B1232500) atoms are directly replaced by deuterium . This approach has been extensively developed, particularly through transition-metal-catalyzed processes, offering a versatile alternative to classical multi-step labeling strategies fishersci.canih.govsigmaaldrich.com. While early HIE methods sometimes required harsh acid or base environments, modern developments focus on milder and more environmentally friendly conditions, often utilizing economical deuterium sources like heavy water (D2O) . Noble metals supported on activated carbon, such as Pd/C, Pt/C, Rh/C, and Ru/C, have been employed with D2O as a deuterium source to achieve H-D exchange in various compounds. Furthermore, hydrothermal conditions have demonstrated success in achieving high deuteration levels (up to 96%) of benzene through H/D exchange with D2O.

A notable contemporary approach to hydrogen isotope exchange in aromatic compounds is the hexafluorophosphate-triggered HIE in fluorinated environments. This method offers a simple and highly effective synthetic route for deuteration under ambient conditions nih.gov. It involves the use of catalytic amounts of hexafluorophosphate (B91526) (PF6-) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O nih.gov. Spectroscopic and theoretical studies indicate that an interactive hydrogen-bonding network, triggered by HFIP-d1, activates the typically inert phosphorus-fluorine (P-F) bond in PF6- for D2O addition. The in-situ formed DPO2F2 then acts as the species that triggers the HIE, providing a novel pathway for the deuteration of aromatic compounds via the activation of strong bonds. This strategy has shown broad applicability, successfully converting phenols, anilines, anisoles, and heterocyclic compounds with high yields and excellent deuterium incorporation.

Hydrogen Isotope Exchange (HIE) Strategies

Keto-Enamine Tautomeric Amplification for Aromatic Deuteration

A mild method for the deuteration of select aromatic compounds, facilitated by a keto-enamine tautomeric intermediate, has been discovered. This approach allows for hydrogen-deuterium (H/D) exchange under very mild conditions, even at room temperature and in the absence of a catalyst for certain compounds acs.orgacs.org. The mechanism involves a surprising transformation where keto-enamine tautomerization between substituents on the aromatic ring plays a significant role in facilitating the H/D exchange acs.org.

Detailed kinetic experiments and computational analyses have shown that a chain of water molecules can substantially lower the activation barrier for this tautomerization-enhanced deuteration acs.orgacs.orgresearchgate.net. This method leverages the ability of aromatic molecules to exist in tautomeric forms, which can lead to enhanced reactivity for deuterium incorporation acs.orgacs.org. For instance, Schiff bases derived from salicylaldehyde (B1680747) are known to tautomerize into keto-enamine forms, which exhibit diminished aromaticity. This reduction in aromatic character is believed to lower the energetic cost associated with the keto-mediated H/D exchange pathway, enabling the reaction under milder conditions acs.orgconicet.gov.ar.

Catalytic Deuteration Methods

Catalytic methods are widely employed for the deuteration of aromatic compounds, offering controlled and efficient hydrogen-deuterium exchange. Transition metals, particularly palladium and calcium, have emerged as key catalysts in these processes libretexts.orgbeilstein-journals.orgresearchgate.netgoogle.com.

Palladium-catalyzed approaches are prominent for the deuteration of aromatic systems. Heterogeneous palladium catalysts, such as Pd/C, are effective for hydrogen-deuterium exchange reactions. For instance, Pd/C can catalyze efficient and regioselective H-D exchange at benzylic positions in D2O, even with a small amount of H2 gas present nih.gov. The use of a Pd/C-ethylenediamine complex [Pd/C(en)] as a catalyst further enhances the efficiency of deuterium incorporation into benzylic sites of O-benzyl protective groups without causing hydrogenolysis nih.gov. These methods provide a post-synthetic and D2-gas-free approach for deuterium labeling of various benzylic sites, utilizing D2O as the deuterium source and reusable heterogeneous palladium catalysts under mild and neutral conditions nih.gov.

Furthermore, Pd(II)carboxylates have been used as catalysts for the deuteration of benzene. Studies have investigated the effect of acetic acid-d4 on the Pd(II)carboxylate-catalyzed deuteration of benzene researchgate.net. Palladium(0) complexes combined with benzoic acid in the presence of D2O have also enabled the synthesis of highly deuterated organic compounds through complex sequential reactions rsc.org. These catalytic systems can facilitate multiple series of isotopic scrambling, insertion, and β-hydrogen elimination subsequences on their palladium hydride intermediates rsc.org.

A method for preparing deuterated benzene compounds involves using noble metals supported by activated carbon, such as platinum and/or palladium catalysts, with deuterium water as the deuterium source. In this system, isopropanol (B130326) is activated on the catalyst surface to generate trace amounts of active hydrogen in situ, leading to oxidative addition and reductive elimination reactions that facilitate the exchange of deuterium atoms from D2O with hydrogen atoms on the benzene ring google.com. This method offers mild conditions, readily available raw materials, and avoids the use of deuterium gas, which can pose safety concerns and increase production costs google.com.

Calcium catalysis has shown versatility in various organic transformations, including the deuteration of benzene. Exploiting the ease with which calcium forms hydrides, deuteration of benzene has been achieved through a nucleophilic aromatic substitution (SNAr) mechanism using calcium catalysis beilstein-journals.orgresearchgate.net.

Early attempts to prepare specifically deuterated benzenes involved the decarboxylation of calcium salts of aromatic acids in the presence of calcium deuteroxide. For example, this compound was synthesized using this method from the calcium salt of mesitylene carboxylic acid cdnsciencepub.com. However, the isotopic purity of the products from these early methods was sometimes low due to exchange occurring under the harsh reaction conditions employed cdnsciencepub.com.

Palladium-Catalyzed Deuteration Approaches

Synthesis of 1,3,5-Substituted Benzene-d3 Scaffolds

The synthesis of 1,3,5-substituted benzene-d3 scaffolds involves strategies to incorporate deuterium at specific positions of the benzene ring, often as part of a larger molecular structure. This can be achieved either by introducing deuterium after the carbon skeleton is formed or by using pre-deuterated building blocks cdnsciencepub.com.

Benzene-1,3,5-tricarbaldehyde (B1224647) (trimesaldehyde) is a key precursor for various materials and supramolecular structures. A convenient synthesis method for benzene-1,3,5-tricarbaldehyde and its congeners has been developed researchgate.netlu.seresearchgate.net. These compounds, particularly asymmetric derivatives, can serve as versatile scaffolds for the synthesis of complex architectures like sectorial dendrimers and multifunctional molecules researchgate.netlu.seresearchgate.net.

The synthesis of 2-hydroxybenzene-1,3,5-tricarbaldehyde, an analogue, has been reported as a precursor for covalent organic frameworks (COFs). This involves stirring phenol (B47542) with trifluoroacetic acid (TFA) and hexamethylenetetramine (HMTA) at elevated temperatures, followed by acid treatment rsc.org. While the direct deuteration of benzene-1,3,5-tricarbaldehyde to form Benzene-1,3,5-tricarbaldehyde-d3 is not explicitly detailed in the provided search results, the existence of such a scaffold suggests potential routes for its deuterated analogue through H/D exchange reactions or by using deuterated precursors in its synthesis.

Specific deuteration of aromatic compounds can be achieved through various synthetic routes. One notable method for preparing this compound involves starting from aniline. Deuterium exchange occurs under relatively mild conditions by heating aniline hydrochloride in deuterium oxide, leading to deuterium incorporation at the ortho and para positions. After several such exchanges, the deuterium in the amino group can be removed with ordinary water, and the aniline can then be deaminated to yield this compound cdnsciencepub.com.

Another approach involves the synthesis of heavily deuterated 1,3,5-tris(naphthyl)benzene isotopomers, which are important for studying organic glass-forming materials. While direct catalytic H/D exchange on these complex structures often fails under mild conditions or leads to decomposition under vigorous ones, chemical synthesis from commercially available deuterated starting materials like naphthalene-d8 (B43038) has proven effective. For instance, 1,3-bis(1-naphthyl-d7)-5-(2-naphthyl)benzene (2-d14) was assembled using sequential Suzuki coupling reactions, introducing the deuterated fragments at a late stage of the synthesis acs.org.

Furthermore, 1,3,5-tris(diarylamino)benzene derivatives in deuterated chloroform (B151607) have been observed to undergo hydrogen-deuterium exchange on their central ring researchgate.netrsc.org. This indicates the possibility of H/D exchange on the benzene core in such substituted systems.

Advanced Spectroscopic Characterization of Benzene 1,3,5 D3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules. In deuterated systems like Benzene-1,3,5-d3, specific NMR techniques can be applied to extract nuanced information that is often inaccessible in their protonated counterparts. The substitution of hydrogen with deuterium (B1214612) (²H) alters the nuclear spin properties, simplifying ¹H NMR spectra and enabling the measurement of deuterium-specific parameters.

The strategic replacement of hydrogen with deuterium atoms significantly simplifies complex proton NMR spectra. In this compound, the number of proton signals is reduced, which helps to eliminate signal overlap that can occur in complex molecules, thereby allowing for clearer spectral analysis. This isotopic substitution makes it an excellent reference standard in NMR spectroscopy.

Furthermore, this compound is used as a model system to understand subtle interactions within molecules. For instance, the proton-coupled ¹³C NMR spectrum of this compound consists of a doublet of triplets and a triplet of multiplets, arising from ¹³C-¹H and ¹³C-²H interactions, respectively. oulu.fi The analysis of these complex splitting patterns, known as multiplets, provides valuable data for the complete structural characterization of the molecule.

The deuterium nucleus possesses a nuclear spin of I=1 and an electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction quantified by the Deuterium Quadrupole Coupling Constant (DQCC). The DQCC is a critical parameter for determining the orientational order of molecules, particularly in anisotropic environments like liquid crystals.

The DQCC for this compound has been determined both experimentally, using NMR spectroscopy in liquid crystalline solutions (LC NMR), and through theoretical ab initio calculations. researchgate.net Experimental studies using various liquid crystal solvents have yielded a DQCC value of approximately 187.3 kHz. researchgate.netoulu.fi These experimental determinations require careful consideration of vibrational and deformational corrections. researchgate.net Theoretical calculations, which account for factors like electron correlation and rovibrational motion, have produced a consistent DQCC value of around 189 kHz. researchgate.net The minor discrepancy of less than 2 kHz between experimental and theoretical values is likely attributable to the choice of molecular geometry in the calculations. researchgate.net Another study reported a DQCC value of 192.4 ± 1.2 kHz for 1,3,5-benzene-d3.

MethodReported DQCC (kHz)Reference
Experimental (LC NMR)187.3 ± 0.3 researchgate.netoulu.fi
Experimental (NMR of oriented benzene)192.4 ± 1.2
Theoretical (ab initio)~189 researchgate.netresearchgate.net

In principle, all NMR observables, including spin-spin coupling (J), nuclear shielding (σ), and quadrupole coupling (q), are dependent on the strength of the external magnetic field. nih.govresearchgate.net This dependence can be categorized into two types: a direct effect from the magnetic field deforming the molecule's electronic cloud, and an indirect effect. researchgate.netnih.gov The indirect effect arises from a slight anisotropic orientation of molecules due to the interaction between the molecular susceptibility tensor and the external magnetic field. researchgate.netnih.gov

This compound has been utilized as a model system to investigate these indirect effects. researchgate.netnih.govresearchgate.net Experiments conducted at multiple magnetic field strengths, such as 4.7, 9.4, 14.1, and 18.8 Tesla, have demonstrated that the indirect effect is significant even at commonly used magnetic fields. nih.govresearchgate.net These studies show that as the magnetic field strength increases, the field-induced contributions to NMR parameters become more pronounced. nih.gov A joint analysis of data from different field strengths allows for the extraction of the susceptibility anisotropy, the ²H quadrupole coupling constant, and the one-bond CH and CD coupling constants extrapolated to a zero field. nih.govresearchgate.net The results indicate that these field-induced contributions can exceed the typically assumed error margins for these parameters. nih.gov

Deuterium Quadrupole Coupling Constant (DQCC) Determinations in this compound

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides detailed information about the vibrational modes of a molecule. These modes are sensitive to mass, symmetry, and bonding, making the techniques ideal for studying isotopically substituted compounds like this compound.

Raman spectroscopy of this compound has been used to resolve ambiguities in vibrational assignments that existed from earlier studies. cdnsciencepub.com The Raman spectrum of gaseous 1,3,5-C6H3D3 was recorded, revealing fundamental vibrations, as well as 55 overtone and combination vibrations, 30 of which were assigned. researchgate.net

Photoelectric spectrometry has been employed to obtain the standard intensities of the Raman bands for this compound in the liquid phase. cdnsciencepub.com This work helped to clarify the assignment of certain fundamental modes and tested the assumption of the invariance of polarizability derivatives upon isotopic substitution. cdnsciencepub.com The calculation of intensities for the totally symmetrical modes showed some disagreement with observed values, which may be attributed to the simplicity of the valence force potential function used in the theoretical model. cdnsciencepub.com

Vibrational Mode AssignmentObserved Raman Shift (cm⁻¹) in Liquid PhaseReference
e' type (C-H/C-D stretch)Not specified cdnsciencepub.com
a1' typeNot specified cdnsciencepub.com
e2g typeNot specified cdnsciencepub.com
ν1 (Q-branch)Resolved by CARS researchgate.net
ν2 (Q-branch)Resolved by CARS researchgate.net

Note: Specific frequency values for all bands were not detailed in the provided search abstracts, but the types of observed bands and analytical methods were noted.

Infrared (IR) absorption spectroscopy is a complementary technique to Raman spectroscopy for characterizing molecular vibrations. Studies on related deuterated aromatic compounds, such as 1,3,5-trichlorobenzene-d3, illustrate the utility of this method. In these studies, IR spectra were observed over a wide range of frequencies in both gaseous and solid states. osti.govcolab.ws

For 1,3,5-trichlorobenzene (B151690) and its deuterated form, high-temperature, long-path cells were used to carefully observe the main absorption bands. osti.govcolab.ws The assignments of the infrared-active normal vibrations were determined from these results and subsequently verified using the product rule, which relates the vibrational frequencies of a molecule to its isotopically substituted counterpart. osti.govcolab.ws This approach allows for unambiguous assignment of fundamental vibrations, as well as overtone and combination bands, providing a comprehensive characterization of the molecule's vibrational structure. oup.com

Analysis of Raman Bands and Intensities in 1,3,5-C6H3D3

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds like this compound, MS provides not only structural information but also precise data on the extent and position of isotopic labeling. The ability to differentiate between molecules with very small mass differences makes it indispensable for isotopic analysis.

High-Precision Isotope Ratio Mass Spectrometry (IRMS)

High-Precision Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry focused on measuring the relative abundance of isotopes in a sample with very high precision. researchgate.net Unlike conventional MS which scans a wide mass range, IRMS instruments are designed to simultaneously measure the ion beams of a few specific isotopes, leading to exceptional precision. researchgate.net For the analysis of deuterated compounds like this compound, IRMS is typically coupled with a gas chromatograph (GC) and a high-temperature conversion or pyrolysis reactor (GC-C/P-IRMS or GC-TC/IRMS). researchgate.netucdavis.edu

In this setup, the sample is first separated by the GC. The individual compounds, such as this compound, then pass into a high-temperature furnace (typically operating at temperatures above 1400 °C) where they are pyrolyzed, converting the organic-bound hydrogen into H₂ gas. ucdavis.edu This H₂ gas is then introduced into the IRMS, which measures the ²H/¹H ratio. The results are typically expressed in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. researchgate.net

This technique allows for compound-specific isotope analysis (CSIA), providing a powerful tool to distinguish between different sources of a compound or to track its fate in environmental or biological systems. enviro.wiki For instance, δ²H values for polycyclic aromatic hydrocarbons (PAHs) can vary depending on their source, with those from jet fuel combustion being more depleted in deuterium compared to those from gasoline combustion. researchgate.net

ParameterDescriptionTypical Values/Notes
Instrumentation Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer via a high-temperature pyrolysis interface (GC-P-IRMS).Pyrolysis temperatures often exceed 1400°C to ensure complete conversion to H₂. ucdavis.edu
Measurement ²H/¹H isotope ratio, expressed as δ²H (‰) vs. VSMOW.Precision can be better than 6‰. nih.gov
Application Compound-specific isotope analysis to determine the origin and fate of deuterated compounds.Useful in environmental forensics and metabolism studies. enviro.wiki
Sample Preparation Typically dissolved in a suitable solvent for GC injection.Non-volatile compounds may require derivatization. oregonstate.edu

This table provides an overview of the key aspects of IRMS analysis for deuterated compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and its Variants

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting most elements at parts-per-trillion levels. researchgate.net The sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which ionizes the atoms. researchgate.net The resulting ions are then guided into a mass spectrometer for separation and detection. researchgate.netpicarro.com While traditionally used for inorganic elemental and isotopic analysis, recent developments have explored its application for the analysis of organic compounds and specific isotopes like deuterium.

A novel approach for the determination of deuterium by ICP-MS involves monitoring hydrogen-containing polyatomic ions formed in the plasma. nih.gov For instance, the concentration of deuterium can be measured by monitoring the signals of D₂+ at m/z 4 or ArD⁺ at m/z 42. nih.govresearchgate.net This method has shown promise for measuring deuterium concentrations from natural abundance up to nearly 100%, with detection limits in the ppm range. nih.govresearchgate.net

Another variant, Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), offers the potential for direct analysis of solid samples or specific locations on a sample surface. This has been explored for determining deuterium in thin polymer films by detecting the ⁴⁰Ar₂D⁺ ion. tuwien.at While direct analysis of this compound by ICP-MS is not a routine application, these emerging techniques suggest future possibilities for its direct isotopic characterization in various matrices.

TechniqueAnalyte Ionm/zPotential Application for this compound
ICP-MSD₂+4Quantification of deuterium content in a sample matrix.
ICP-MS/MSArD⁺42High-sensitivity quantification of deuterium, potentially applicable to headspace analysis of volatile compounds like benzene (B151609). nih.gov
LA-ICP-MS⁴⁰Ar₂D⁺82Spatially resolved deuterium analysis, for example, in studying the diffusion of this compound into materials. tuwien.at

This table summarizes potential ICP-MS approaches for the analysis of deuterium in compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Deuterated Compound Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile organic compounds, including this compound. researchgate.net In a typical GC/MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

For deuterated compounds like this compound, GC/MS is invaluable for several reasons. Firstly, it can confirm the identity of the compound by its retention time and mass spectrum. The molecular ion of this compound will appear at a mass-to-charge ratio (m/z) of 81, which is 3 mass units higher than that of non-deuterated benzene (m/z 78). Secondly, GC/MS can be used to determine the isotopic purity of the labeled compound. By examining the relative intensities of the ion signals at m/z 78, 79, 80, 81, etc., the distribution of different isotopologues (molecules with different numbers of deuterium atoms) can be determined. nasa.gov

Deuterated aromatic hydrocarbons, including deuterated benzene, are frequently used as internal standards in quantitative GC/MS analysis of environmental samples for pollutants like polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Their chemical similarity to the target analytes ensures that they behave similarly during sample preparation and analysis, while their different mass allows them to be distinguished and used for accurate quantification. nih.gov

ParameterDescriptionTypical Values/Notes for this compound
Molecular Ion (M+) The ion corresponding to the intact molecule.m/z 81
Isotopic Purity Analysis Relative abundance of ions corresponding to different numbers of deuterium atoms.Monitoring m/z 78 through 84 allows for the quantification of d0 to d6 species. nasa.gov
Fragmentation Pattern Characteristic pattern of fragment ions upon ionization.Similar to benzene, but with mass shifts corresponding to the number of deuterium atoms in the fragment.
Application Identification, quantification, and isotopic purity determination.Often used as an internal standard in environmental analysis. nih.govnih.gov

This table outlines the key parameters for the GC/MS analysis of this compound.

Investigation of Isotopic Effects and Chemical Reactivity

Kinetic Isotope Effect (KIE) Studies Involving Benzene-1,3,5-d3

The Kinetic Isotope Effect (KIE), the ratio of reaction rates between the light (kH) and heavy (kD) isotopologues (kH/kD), is a primary method for determining whether a C-H bond is broken in the rate-determining step of a reaction.

Intermolecular KIE studies involve competing a deuterated substrate with its non-deuterated counterpart. In the sulphonation of aromatic compounds using sulphur trioxide, this compound was used to measure the KIE. rsc.org These competitive experiments revealed a small but significant primary isotope effect, indicating that the C-H bond cleavage is involved in the rate-determining step of the reaction. rsc.org The magnitude of the KIE was found to be dependent on the solvent and temperature, as detailed in the table below. rsc.org

ReactionSolventTemperature (°C)Kinetic Isotope Effect (kH/kD)Source
SulphonationTrichlorofluoromethane-351.23 ± 0.08 rsc.org
SulphonationNitromethane201.34 ± 0.08 rsc.org
SulphonylationTrichlorofluoromethane-351.1 ± 0.1 rsc.org

Intramolecular KIE experiments utilize molecules like this compound that contain both C-H and C-D bonds, allowing for an internal competition. In a study on the direct C(sp²)–H alkylation of unactivated arenes via visible-light-induced Palladium catalysis, an intramolecular KIE was determined to be approximately 1 ([PH]/[PD] ≈ 1). researchgate.netresearchgate.netnih.gov This lack of a significant isotope effect strongly suggests that the C-H/C-D bond cleavage is not the rate-limiting step in this particular reaction mechanism; instead, it points towards bromine atom transfer as the more probable pathway. researchgate.netnih.gov

Conversely, other reactions have shown a notable KIE with this compound. For instance, this compound was employed as a substrate probe in the oxidation of benzene (B151609) by a nonheme iron(III)-hydroperoxo complex, where a KIE of kH/kD = 1.53 was observed. It has also been used to investigate the mechanism of benzene oxidation catalyzed by an N-bridged diiron phthalocyanine, where it was crucial for detecting the "NIH shift," a characteristic intramolecular migration of deuterium (B1214612) during hydroxylation. wiley-vch.de

Reaction TypeCatalyst/SystemIntramolecular KIE (kH/kD)ImplicationSource
C(sp²)–H AlkylationPhotoinduced Pd catalysis~1C-H bond cleavage is not rate-limiting. researchgate.netresearchgate.netnih.gov
Benzene OxidationNonheme iron(III)-hydroperoxo1.53C-H bond cleavage is involved in the rate-determining step.
Benzene HydroxylationN-bridged diiron phthalocyanineUsed to probe mechanism (NIH Shift)Demonstrates intramolecular hydrogen migration. wiley-vch.de

Measurement of Intermolecular Kinetic Isotope Effects

Deuterium Substitution Effects on Molecular Properties and Dynamics

The specific D₃h symmetry of this compound, where the deuterium atoms are placed symmetrically around the ring, leads to unique effects on its molecular properties compared to other deuterated isotopologues.

Vibrational spectroscopy, particularly Raman spectroscopy, reveals significant changes in the molecular vibrations of benzene upon deuteration. A notable finding from vibrational analysis based on density-functional theory (DFT) calculations is that the characteristic "breathing" mode, a totally symmetric vibration of the benzene ring, is absent in this compound. researchgate.net This is because the D₃h symmetry of this isotopologue makes the uniform expansion and contraction of the ring (the breathing mode) no longer a normal mode of vibration. researchgate.net Instead, the Raman spectrum of this compound in the 1010–940 cm⁻¹ region shows two distinct bands, which are assigned to two different trigonal ring deformation modes. researchgate.net This contrasts with fully protonated (d₀) or fully deuterated (d₆) benzene, which do exhibit a single, very strong breathing mode. researchgate.net This finding resolved a previous ambiguity in the vibrational assignment for 1,3,5-trideuterobenzene.

The effect of deuterium substitution on the electronic structure of the benzene anion radical has been investigated using electron spin resonance (ESR) spectroscopy. aip.org In its radical anion form, benzene is subject to Jahn-Teller distortion, which lifts the degeneracy of its lowest unoccupied molecular orbitals (LUMOs). For asymmetrically deuterated benzene anions, such as benzene-1-d or benzene-1,4-d₂, this isotopic substitution further removes the electronic degeneracy. aip.org However, for the this compound anion, a crucial difference is observed: the electronic degeneracy is not lifted. aip.orgnii.ac.jp This is because the molecule retains a threefold or higher axis of symmetry, preserving the degeneracy of the electronic states even with the isotopic substitution. aip.orgnii.ac.jp

The stability of the this compound radical cation has been explored through both experimental ESR studies and theoretical density functional theory (DFT) calculations. rsc.org The benzene radical cation is a classic example of a system subject to the Jahn-Teller (J-T) effect, where the molecule distorts from its high-symmetry (D₆h) structure to a lower-symmetry (D₂h) one to remove electronic degeneracy. rsc.orgaip.org In studies of partially deuterated benzene cation radicals, including the 1,3,5-d₃ isotopomer, it was found that the way the cation distorts is unique and dependent on the specific positions of deuteration. rsc.org Research indicates a preference for the undeuterated C–H bonds to occupy the positions in the distorted structure where the spin density is higher. rsc.orgoup.com This suggests an energetic preference that contributes to the relative stability of different distorted forms.

Isotopic Perturbations in Electronic Structures

Mechanistic Probing with this compound as an Isotopic Tracer

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) at specific positions in a benzene ring introduces a subtle but significant mass difference. This difference manifests in the vibrational frequencies of the C-H and C-D bonds, with the C-D bond having a lower zero-point energy and thus being stronger and less readily cleaved. This phenomenon, known as the kinetic isotope effect (KIE), provides a quantitative measure of the extent to which C-H bond cleavage is involved in the rate-determining step of a reaction.

Studies of C-H Activation Mechanisms utilizing Deuterated Benzene

The use of this compound allows for the determination of intramolecular kinetic isotope effects, where the reactivity of C-H and C-D bonds within the same molecule is compared. This is a powerful method for understanding the C-H activation step.

In a notable study on the palladium-catalyzed aminoarylation of terminal olefins, this compound was employed to probe the C-H activation step. An intramolecular KIE of 4 was observed, indicating that the C-H bond cleavage is a significant event in the reaction mechanism. chinesechemsoc.org This large KIE value suggests that the C-H bond is broken in the rate-determining or a partially rate-limiting step of the catalytic cycle. chinesechemsoc.org

The magnitude of the KIE can help to distinguish between different proposed mechanisms. For example, a large primary KIE is often indicative of a mechanism where the C-H bond is broken in the turnover-limiting step, such as in concerted metalation-deprotonation (CMD) or oxidative addition pathways. In contrast, a small or absent KIE might suggest that a step preceding C-H activation, like substrate binding, is rate-determining.

Table 1: Kinetic Isotope Effects in C-H Activation Studies

Reaction / Catalyst SystemSubstrate(s)Type of KIEkH/kD ValueMechanistic ImplicationReference
Pd-catalyzed aminoarylationThis compoundIntramolecular4C-H bond cleavage is part of the rate-determining step. chinesechemsoc.org
Pd-catalyzed reactionToluene (B28343) vs. Toluene-d8Intermolecular1.1Arene coordination may be rate-determining. chinesechemsoc.org
CpRh(PMe₃) catalyzed C-H activationBenzene vs. Benzene-d6Intermolecular~1.05Arene coordination is the rate-determining step. rutgers.edu
CpRh(PMe₃) catalyzed C-H activationThis compoundIntramolecular1.4C-H(D) bond addition occurs after the rate-determining step. rutgers.edu
Pd-catalyzed C-H olefinationBenzene vs. Benzene-d6Intermolecular4.0 - 5.4C-H bond cleavage is the rate-determining step. cjcatal.com

This table is interactive. Click on the headers to sort the data.

Insights into Catalytic Cycles via Isotopic Labeling

Beyond determining KIEs, this compound serves as an invaluable tracer for mapping the journey of hydrogen (or deuterium) atoms throughout a catalytic cycle. By analyzing the distribution of deuterium in the products and recovered starting materials, researchers can deduce the reversibility of certain steps and identify key intermediates.

For example, in palladium-catalyzed C-H functionalization reactions, H/D scrambling experiments are often conducted. If a reaction of a non-deuterated arene is performed in the presence of a deuterated solvent or additive, the incorporation of deuterium into the starting material would indicate that the initial C-H activation step is reversible. cjcatal.com The use of this compound in such experiments allows for a clear and quantitative analysis of this scrambling.

A generalized catalytic cycle for a Pd-catalyzed C-H functionalization of benzene is often proposed to involve several key steps:

Coordination: The arene (benzene) coordinates to the palladium catalyst.

C-H Activation: The C-H bond is cleaved, forming a palladacycle intermediate. This is often the step where the kinetic isotope effect is observed.

Functionalization: The desired functional group is introduced, often through migratory insertion or reductive elimination.

Regeneration: The catalyst is regenerated, releasing the functionalized product.

By using this compound, each of these steps can be scrutinized. For instance, if the recovered, unreacted this compound shows a different deuterium distribution (e.g., the presence of benzene-d2 or benzene-d4), it provides strong evidence for reversible C-H activation. The specific pattern of deuterium scrambling can also offer clues about the geometry of the intermediates involved.

One study on photoinduced palladium catalysis for C(sp²)-H alkylation utilized this compound in an intramolecular KIE experiment. The results helped to elucidate the possible intermediates and products of the reaction, contributing to the understanding of a Pd(0)/Pd(I) redox catalytic cycle. researchgate.net

Theoretical and Computational Studies of Benzene 1,3,5 D3

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are indispensable for understanding the intrinsic structural and electronic characteristics of molecules. For Benzene-1,3,5-d3, these methods allow for precise determination of bond lengths, angles, and electron distribution, which are crucial for predicting its physical and chemical behavior.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)], along with Density Functional Theory (DFT), are extensively employed to study benzene (B151609) and its deuterated derivatives. These approaches are used to optimize molecular geometries and compute various electronic properties nih.govrsc.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.net. For instance, ab initio electronic structure calculations have been utilized to determine the Deuterium (B1214612) Quadrupole Coupling Constant (DQCC) in 1,3,5-benzene-d3 nih.govresearchgate.net.

DFT methods, particularly those incorporating dispersion corrections (e.g., DFT-D3), offer a balance between accuracy and computational efficiency, making them suitable for a wide range of systems. These methods can yield results comparable to more computationally expensive ab initio methods like CCSD(T) for certain properties d-nb.info. Common basis sets employed in these calculations include 6-31G, 6-311G , 6-311++G**, def2-TZVP, and cc-pCVTZ, which provide varying levels of detail in representing the electronic structure rsc.orgresearchgate.netrsc.orgacs.org. DFT has been applied to investigate the electronic structure and characteristics of various benzene derivatives, including structural optimization and frequency calculations nih.govmdpi.comdergipark.org.trscirp.org.

The Deuterium Quadrupole Coupling Constant (DQCC) is a sensitive probe of the electric field gradient at the deuterium nucleus and provides valuable information about the electronic environment of the C-D bond. Both experimental and theoretical methods have been used to determine the DQCC in deuterated benzenes, including this compound nih.govresearchgate.netcapes.gov.br.

Theoretical calculations of DQCCs for benzene isotopomers, including benzene-d1, 1,3,5-benzene-d3, and benzene-d6, have consistently yielded values around 189 kHz nih.govresearchgate.net. These theoretical results are in close agreement with experimental values, such as 187.3 kHz for 1,3,5-benzene-d3 nih.govresearchgate.net. Achieving this agreement necessitates the inclusion of corrections for electron correlation and rovibrational motion in the theoretical models nih.govresearchgate.net. Notably, isotope effects on DQCCs are generally not detectable within the typical experimental accuracy for different benzene isotopomers nih.govresearchgate.net.

The following table summarizes some reported Deuterium Quadrupole Coupling Constants for this compound:

CompoundMethod (Theoretical/Experimental)DQCC (kHz)Reference
This compoundExperimental187.3 nih.govresearchgate.net
This compoundTheoretical~189 nih.govresearchgate.net
This compoundExperimental192.4 ± 1.2 capes.gov.br

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in understanding a molecule's reactivity and electronic transitions nih.govresearchgate.netnih.govscirp.orgmasterorganicchemistry.comnih.govchinesechemsoc.orgresearchgate.netlibretexts.org. DFT calculations are a standard tool for analyzing FMOs and deriving reactivity descriptors for aromatic compounds like benzene and its derivatives nih.govresearchgate.netnih.govmdpi.comdergipark.org.trscirp.org.

For benzene, the HOMO orbitals are typically localized to the aromatic rings, while LUMO orbitals can be delocalized throughout the molecule, influencing its electron affinity nih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity, with a larger gap generally indicating greater stability nih.govrsc.org. Computational studies on various benzene derivatives confirm that DFT can accurately predict these orbital energies and their contributions to reactivity nih.govdergipark.org.trscirp.orgchinesechemsoc.org.

Beyond FMO analysis, other reactivity descriptors such as ionization potential, chemical hardness, chemical potential, and electrophilicity index can be computed using DFT nih.govdergipark.org.tr. These descriptors provide a quantitative measure of a molecule's tendency to donate or accept electrons and participate in chemical reactions nih.gov. For instance, a high ionization potential and chemical softness can characterize the reactivity profile of a compound nih.gov.

Computation of Deuterium Quadrupole Coupling Constants

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in unraveling the step-by-step processes of chemical reactions, identifying transition states, and calculating energy barriers. This provides a detailed understanding of reaction mechanisms, including those involving this compound.

Computational studies, particularly using quantum mechanical (QM) calculations, are employed to investigate reaction pathways and free energy profiles for deuteration processes in aromatic compounds nih.govresearchgate.net. While direct "tautomerization-enhanced deuteration pathways" specifically for this compound are not extensively detailed in the provided search results, the broader context of hydrogen isotope exchange (HIE) and deuteration mechanisms in arenes is well-covered computationally nih.govacs.orgacs.org.

DFT calculations are often used to identify intermediates and transition states, providing insights into the energetic landscape of a reaction researchgate.net. For example, studies on the hydroxylation of benzene using 1,3,5-[D3]benzene as a substrate have shown the detection of NIH-shift products, resembling the reactivity of natural enzymes researchgate.net. Computational investigations also explore the regioselectivity of deuteration, considering both steric and electronic effects nih.gov. Kinetic isotope effects (KIEs), which can be determined computationally, are valuable for understanding reaction rate-determining steps and mechanisms researchgate.netresearchgate.net.

Theoretical investigations play a significant role in understanding the reactions of aromatic compounds, including benzene and its deuterated forms, with atomic species or radicals. DFT calculations are commonly used to study the adsorption of benzene on metal surfaces, which involves interactions with surface atoms d-nb.infonsf.gov. These studies assess binding energies, charge transfer, and optimal adsorption geometries, often incorporating dispersion corrections for accurate results d-nb.infonsf.gov.

Computational methods are also applied to investigate radical reactions with aromatic compounds. For instance, the addition reactions of various radicals to substituted anilines (benzene derivatives) have been studied computationally, with analysis of the HOMO-SOMO (Singly Occupied Molecular Orbital) gap providing insights into polar effects and reactivity beilstein-journals.org. Furthermore, the interaction of benzene with rare gas atoms (e.g., Helium, Argon) has been modeled using ab initio potentials, providing information on binding energies and intermolecular vibrational states researchgate.net. These studies contribute to a comprehensive understanding of how this compound might interact with diverse atomic environments.

Advanced Research Applications of Benzene 1,3,5 D3

Role in Mechanistic Organic Chemistry

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the foundation of the kinetic isotope effect (KIE), a critical parameter used to elucidate reaction mechanisms. By comparing the reaction rates of a standard compound with its deuterated analogue, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction.

Benzene-1,3,5-d3 is frequently employed in KIE studies to gain insights into the structure of transition states and the nature of reaction intermediates. researchgate.netresearchgate.net The magnitude of the KIE can provide evidence for the degree of bond breaking in the transition state. A significant KIE suggests that the C-H bond cleavage is integral to the slowest step of the reaction, whereas a KIE value near unity implies that this bond is not broken during the rate-determining step. rsc.org

In a study on the visible-light-induced palladium-catalyzed C(sp²)-H alkylation of unactivated arenes, researchers utilized this compound to probe the reaction mechanism. researchgate.netresearchgate.net An intramolecular KIE experiment was designed to understand the critical bond activation step. researchgate.net Similarly, investigations into benzene (B151609) C-H bond activation by iridium complexes have used hydrogen-deuterium exchange studies to differentiate between reaction pathways. acs.org For instance, the pattern of benzene isotopologue formation when using a deuterated solvent can reveal whether the rate-determining step is the initial coordination of benzene to the metal center or the subsequent C-H bond cleavage. acs.org DFT calculations are often used alongside these experimental studies to model the potential energy surfaces of reaction pathways, helping to visualize the transition states and intermediates involved. aip.orgmarquette.edu

Table 1: Application of this compound in Mechanistic Studies

Research Area Technique/Method Finding Reference
Pd-catalyzed C-H Alkylation Intramolecular Kinetic Isotope Effect (KIE) Used to investigate possible intermediates and products, revealing details of the catalytic cycle. researchgate.netresearchgate.net
Iridium-catalyzed H/D Exchange H/D Exchange Kinetics & Product Analysis Determined that the rate-determining step could be shifted from benzene coordination to C-H bond cleavage by changing the ancillary ligands on the iridium catalyst. acs.org

The selective activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. This compound is an invaluable substrate for deciphering the mechanisms of these crucial transformations. researchgate.net Studies on the direct C(sp²)-H alkylation of unactivated arenes with alkyl bromides under photoinduced palladium catalysis used this compound to confirm the involvement of C-H bond activation in the reaction pathway. researchgate.netresearchgate.net

Furthermore, research into C-C bond activation has also benefited from deuterated analogues. In a study of arene ring C-C scission by a diiridium complex, deuterated mesitylene (B46885) (a trimethylated analogue of benzene) was used. rsc.org The experiments showed a lack of KIE, suggesting that the C-H activation was not rate-limiting and providing crucial insight into the complex mechanism involving metal-metal cooperativity. rsc.org The concept of using aromaticity to drive reactions, such as C-F bond activation, is another area where understanding the transition state, often aided by computational studies on model systems like benzene, is critical. nih.gov

Probing Reaction Intermediates and Transition States

Applications in Supramolecular Chemistry and Materials Science Research

In materials science and supramolecular chemistry, deuteration is a key strategy for probing the structure and dynamics of complex molecular assemblies. The different neutron scattering cross-sections of hydrogen and deuterium make selective deuteration, as in this compound, a powerful technique for contrast variation in neutron scattering experiments, allowing different parts of a structure to be highlighted.

Benzene-1,3,5-tricarboxamides (BTAs) are well-known building blocks in supramolecular chemistry that self-assemble into one-dimensional, hydrogen-bonded polymeric structures. rsc.orgresearchgate.net These assemblies can form materials like hydrogels and liquid crystals. acs.orgucl.ac.ukcapes.gov.br The self-assembly process is driven primarily by threefold intermolecular hydrogen bonding between the amide groups. capes.gov.brrsc.org

The use of deuterated components is crucial for studying these systems. For instance, FT-IR spectroscopy in D₂O is used to investigate the presence and strength of intermolecular hydrogen bonds that drive the assembly. nih.gov While many studies focus on the side chains, synthesizing BTAs from a this compound core would be a powerful method for directly probing the core's role and orientation within the supramolecular polymer. Techniques like solid-state NMR and neutron scattering on such selectively deuterated BTAs could provide precise information on the packing and dynamics of the central aromatic rings within the fibrous structures, which is difficult to obtain otherwise. The modular nature of BTA synthesis allows for the creation of diverse functional materials, and using a deuterated core would facilitate detailed characterization of these advanced systems. acs.orgresearchgate.net

Deuterated aromatic compounds are valuable in the study of conjugated systems, which are fundamental to organic electronics and photonics. ontosight.ai The introduction of deuterium can subtly modify vibrational and photophysical properties, and more importantly, it serves as a non-perturbative label for spectroscopic analysis.

For example, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) is a conjugated molecule investigated for its ability to bind to DNA, showing potential as an anticancer agent. nih.gov Detailed NMR or neutron scattering studies to precisely determine the binding mode and the structural changes upon interaction with DNA would greatly benefit from the synthesis of this molecule using a this compound core. This would allow for the suppression or specific identification of signals from the central ring. Similarly, in the development of porous organic polymers from conjugated building blocks like 1,3,5-tristyrylbenzene, a deuterated core would be instrumental in characterizing the final material's structure and porosity using neutron scattering techniques. researchgate.net

This compound and its derivatives are important precursors for synthesizing selectively deuterated monomers, which are subsequently used to create specialty polymers. These deuterated polymers are of immense interest for neutron scattering studies, which are used to investigate polymer structure, dynamics, and phase behavior in blends and solutions. ornl.gov

The Center for Nanophase Materials Sciences at Oak Ridge National Laboratory, for example, performs the precise synthesis of functional polymers with selective deuteration to support neutron scattering research. ornl.gov By polymerizing monomers derived from deuterated building blocks, researchers can create polymers where specific sections are "visible" to neutrons, providing unparalleled insight into their behavior. For instance, a deuterated polystyrene block in a polystyrene-poly(methyl methacrylate) block copolymer allows for the clear visualization of the polystyrene domains. The synthesis of deuterated olefins and other monomers is a well-established field that provides the foundation for these applications. researchgate.nethbni.ac.in The self-assembly of BTA-capped telechelic polymers into thermoplastic elastomers is another area where a deuterated BTA unit, synthesized from this compound, would serve as a crucial precursor for mechanistic and structural studies of the resulting supramolecular material. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzene
Benzene-1,3,5-tricarboxamides (BTAs)
1,3,5-tris(4-carboxyphenyl)benzene
1,3,5-tristyrylbenzene
Mesitylene
Polystyrene
Poly(methyl methacrylate)
Chlorobenzene

Deuterated Benzene Derivatives in Conjugated Systems Research

Environmental and Analytical Research Applications

The distinct mass of deuterium in this compound makes it an ideal tracer and standard in environmental and analytical studies.

Isotopic Tracing Methodologies for Environmental Fate Studies

Isotopically labeled compounds like this compound are instrumental in understanding the environmental fate of common contaminants. researchgate.net By introducing a deuterated compound into a system, researchers can track its movement and degradation without altering the natural chemical processes. This is particularly useful for studying pollutants like benzene, which is ubiquitous in the environment from both natural and industrial sources. cdc.gov

One key application is in the study of biodegradation. nih.gov For instance, research has utilized ¹³C-labeled benzene to demonstrate and quantify its biodegradation by indigenous microorganisms in contaminated aquifers. acs.org In such studies, the labeled benzene is introduced into the environment, and its transformation into biomass is monitored, providing clear evidence of microbial degradation. acs.org This method helps in assessing the potential for natural attenuation of contaminants at polluted sites. acs.org

Isotopic tracing also helps in understanding the physical transport of contaminants. For example, studies on the diffusion of deuterated benzene and toluene (B28343) have been conducted to understand diffusion-induced isotope fractionation in aqueous systems. nih.gov Such research is crucial for accurately modeling the movement of pollutants in groundwater. mdpi.com

Development of Analytical Reference Standards for Deuterated Aromatics

Deuterated compounds, including this compound and other deuterated aromatics like Benzene-d6, are widely used as internal standards in analytical chemistry. clearsynthdeutero.com Internal standards are essential for accurate quantification in techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). researchgate.netlgcstandards.com They are added to a sample in a known quantity to correct for the loss of analyte during sample preparation and analysis.

The use of deuterated standards is advantageous because their chemical behavior is nearly identical to their non-deuterated counterparts, but they have a different mass-to-charge ratio, allowing them to be distinguished by a mass spectrometer. lgcstandards.com This ensures accurate quantification of the target analyte. Various suppliers offer certified reference materials of deuterated compounds, including deuterated polycyclic aromatic hydrocarbons (PAHs), for use as internal standards in environmental analysis. lgcstandards.comgreyhoundchrom.comsigmaaldrich.com These standards are crucial for ensuring the quality and reliability of analytical measurements for regulated substances. sigmaaldrich.com

Application Area Specific Use of Deuterated Benzene Research Finding/Significance
Environmental FateTracing biodegradation pathwaysConfirmed in-situ biodegradation of benzene by indigenous microorganisms in contaminated aquifers. acs.org
Environmental FateStudying contaminant transportInvestigated diffusion-induced isotope fractionation to improve models of pollutant movement in groundwater. nih.gov
Analytical ChemistryInternal standard for GC/MS and LC/MSEnables accurate quantification of aromatic compounds in environmental samples by correcting for analytical variability. lgcstandards.com

Deuterated Benzene as a Research Tool in Chemical Biology

The application of deuterated benzene extends into the realm of chemical biology, where it aids in unraveling metabolic processes and molecular interactions.

Elucidation of Metabolic Pathways using Isotopic Labeling

Isotopic labeling with deuterium is a powerful technique for tracing the metabolic fate of molecules within biological systems. ontosight.ai By replacing hydrogen with deuterium in a compound like benzene, researchers can follow its journey through various metabolic pathways. medchemexpress.com The metabolism of benzene is complex, involving multiple enzymatic steps to produce a variety of metabolites. researchgate.netresearchgate.netnih.gov

Studies using isotopically labeled benzene have been crucial in identifying and quantifying these metabolites in urine, providing insights into the metabolic pathways. researchgate.netiarc.fr For example, the use of ¹³C-benzene in controlled human exposure studies allowed for the measurement of specific urinary metabolites, distinguishing them from background levels. researchgate.net This helps in understanding how benzene is processed in the body, which is essential for assessing the risks associated with exposure. researchgate.netnih.gov Deuterium labeling has also been used to investigate the kinetic isotope effects in the metabolism of aromatic compounds, providing evidence for the existence of multiple pathways for the formation of phenols. nih.gov

Studies of Molecular Interactions with Biological Substrates (excluding clinical trials)

Deuterated compounds are valuable tools for studying the non-covalent interactions between small molecules and biological macromolecules like proteins and nucleic acids. researchgate.net The substitution of hydrogen with deuterium can subtly influence the strength of these interactions due to differences in the physical properties of the isotopes. researchgate.net

While direct studies specifically using this compound for this purpose are not extensively detailed in the provided context, the principles of using deuterated molecules are well-established. For example, deuterated compounds are used in techniques like Deuterium Exchange Mass Spectrometry (DXMS) to study protein structure and dynamics. clearsynthdeutero.com In such experiments, the exchange of hydrogen for deuterium in the protein backbone is monitored to understand its conformation and interactions. clearsynthdeutero.com Furthermore, computational studies have employed benzene as a probe in molecular dynamics simulations to identify novel binding sites on proteins for ligand design. nih.gov The use of deuterated analogs in such studies could provide a finer level of detail on the nature of these binding interactions. The study of non-covalent interactions, such as π-π interactions, is critical in understanding how molecules like benzene bind to biological receptors. ucl.ac.uk

Application Area Specific Use of Deuterated Benzene Research Finding/Significance
Metabolic PathwaysTracing the biotransformation of benzeneEnabled the identification and quantification of urinary metabolites, providing insights into the metabolic fate of benzene in humans. researchgate.netiarc.fr
Metabolic PathwaysInvestigating reaction mechanismsRevealed kinetic isotope effects, suggesting multiple enzymatic pathways are involved in the hydroxylation of aromatic rings. nih.gov
Molecular InteractionsProbing protein structure and dynamics (general principle)Deuterium exchange mass spectrometry (using D2O) is a powerful technique for analyzing protein conformation and interactions. clearsynthdeutero.com
Molecular InteractionsIdentifying binding sites (computational)Benzene has been used in simulations to map hydrophobic binding pockets on proteins, aiding in drug design. nih.gov

Q & A

Q. How is Benzene-1,3,5-d3 synthesized, and what methods ensure isotopic purity?

this compound is typically synthesized via deuterium substitution at specific positions (1, 3, 5) using catalytic deuteration or isotopic exchange reactions. Isotopic purity (≥97 atom% D) is achieved through repeated purification steps, such as fractional distillation or preparative chromatography, followed by validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . For example, highlights deuterated benzene derivatives with isotopic purities up to 98 atom% D, emphasizing the role of rigorous synthesis protocols.

Q. What spectroscopic techniques are used to confirm the structure and deuteration sites of this compound?

  • NMR Spectroscopy : Deuterium (²H NMR) and proton (¹H NMR) NMR are critical. The absence of signals at 1,3,5-positions in ¹H NMR confirms deuteration, while ²H NMR quantifies isotopic enrichment .
  • FT-IR Spectroscopy : Identifies vibrational modes altered by deuterium substitution, such as C–D stretching (~2100–2200 cm⁻¹) .
  • Mass Spectrometry : HRMS determines molecular weight shifts (e.g., +3 Da for three deuterium atoms) and validates isotopic purity .

Q. How does isotopic labeling affect the physical properties of this compound compared to non-deuterated benzene?

Deuterium substitution increases molecular mass, leading to slight differences in boiling/melting points and vibrational frequencies. These changes are critical for applications like isotope effect studies in reaction mechanisms or separation techniques (e.g., chromatography) .

Advanced Research Questions

Q. How can recycle liquid chromatography (LC) optimize the separation of this compound from isotopic analogs like Benzene-d6?

Monolithic capillary columns in recycle LC systems minimize dead volume and backpressure, enabling high-efficiency separations. For example, achieved baseline separation of benzene, this compound, and benzene-d6 after six cycles, yielding a theoretical plate number of 230,000 for benzene. This method is ideal for isolating trace deuterated compounds in complex mixtures .

Q. What experimental strategies resolve contradictions in isotopic enrichment data between NMR and mass spectrometry?

Q. How is this compound applied in studying isotope effects in metal-organic frameworks (MOFs)?

Deuterated benzene derivatives can probe hydrogen/deuterium isotope effects in MOF-host interactions. For instance, deuterated linkers in MOFs (e.g., IRMOF series) may alter gas adsorption kinetics (e.g., methane storage) due to differences in vibrational entropy and bond strength .

Methodological Considerations

  • Data Tables :

    TechniqueParameter MeasuredExample Data from Evidence
    ²H NMRDeuterium enrichment97–98 atom% D
    Recycle LCTheoretical plate number (N)N = 230,000
    HRMSMass accuracy (ppm)<5 ppm
  • Key References :

    • Chromatographic separation of isotopic analogs .
    • Spectroscopic validation of deuteration .
    • Isotopic effects in MOFs .

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Benzene-1,3,5-d3

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